2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide typically involves the chloroacetylation of aminophenols. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the purity and yield of the product. The structure of the synthesized compound is confirmed using methods such as infrared spectroscopy (IR), proton magnetic resonance spectroscopy (PMR), and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chloroacetamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted acetamides. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-hydroxyphenyl)acetamide
- 2-Chloro-N-(4-hydroxyphenyl)acetamide
Comparison
Compared to similar compounds, 2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide has unique structural features that may enhance its biological activity and specificity. For instance, the presence of the hydroxyphenyl group can increase its solubility and reactivity, making it more effective in certain applications .
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-chloro-N-[3-(2-hydroxyphenyl)pentan-3-yl]acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-13(4-2,15-12(17)9-14)10-7-5-6-8-11(10)16/h5-8,16H,3-4,9H2,1-2H3,(H,15,17) |
InChI Key |
DRNHAZXXLZTZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.